1-(Chloromethyl)-2,4-dimethoxybenzene
Description
1-(Chloromethyl)-2,4-dimethoxybenzene (CAS: 55791-52-1) is an aromatic compound with the molecular formula C₉H₁₁ClO₂ and a molecular weight of 186.635 g/mol . It features a benzene ring substituted with two methoxy groups at positions 2 and 4, along with a chloromethyl (–CH₂Cl) group at position 1. This compound is widely utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions and pharmaceutical conjugates due to the reactivity of its chloromethyl group .
Properties
CAS No. |
55791-52-1 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(chloromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3 |
InChI Key |
BQBRGOQCWAXXLR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CCl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
The chloromethyl-substituted aromatic compounds listed below share structural similarities but differ in substituents, halogens, or side chains, leading to distinct reactivity and applications.
Structural and Reactivity Comparisons
Table 1: Key Properties and Reactivity of Comparable Compounds
Substituent Effects on Reactivity
- Electron-Donating Methoxy Groups : The methoxy groups in this compound activate the benzene ring toward electrophilic substitution (e.g., Friedel-Crafts alkylation) but deactivate it toward nucleophilic aromatic substitution. This contrasts with nitro-substituted analogs (e.g., 1-(Chloromethyl)-4-nitrobenzene), where the nitro group strongly deactivates the ring, favoring nucleophilic aromatic substitution .
- Leaving Group Efficiency : Bromine in analogs like 1-(Bromomethyl)-3,5-dimethoxybenzene enhances substitution reaction rates compared to chlorine due to its lower bond dissociation energy and better leaving-group ability .
- Chain Length and Functional Groups: Compounds with extended chains (e.g., 1-(3-Bromopropyl)-2,4-dimethoxybenzene) enable cyclization or alkylation reactions inaccessible to shorter-chain derivatives . The ethynyl group in 1-(Bromoethynyl)-2,4-dimethoxybenzene facilitates click chemistry or Sonogashira coupling .
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